molecular formula C27H25N3O6S B15040890 (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B15040890
M. Wt: 519.6 g/mol
InChI Key: UEUVCNRYANTDMO-UHFFFAOYSA-N
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Description

The compound (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a methoxyphenyl group, and a thiazinane ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the methoxyphenyl groups, and the construction of the thiazinane ring. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under specific conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring may yield a quinone derivative, while reduction of the imino group may produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biology, the compound’s potential interactions with biological molecules make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound may have potential as a therapeutic agent due to its ability to interact with specific molecular targets. Research into its pharmacological properties could lead to the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, methoxyphenyl compounds, and thiazinane derivatives. These compounds share structural features with (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide but may differ in their specific functional groups or overall structure.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and ring systems, which confer specific chemical and biological properties

Properties

Molecular Formula

C27H25N3O6S

Molecular Weight

519.6 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C27H25N3O6S/c1-33-19-10-8-18(9-11-19)28-27-30(15-17-7-12-22-23(13-17)36-16-35-22)25(31)14-24(37-27)26(32)29-20-5-3-4-6-21(20)34-2/h3-13,24H,14-16H2,1-2H3,(H,29,32)

InChI Key

UEUVCNRYANTDMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC=C3OC)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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